molecular formula C20H18FN3OS B2999095 (4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1357782-88-7

(4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2999095
CAS RN: 1357782-88-7
M. Wt: 367.44
InChI Key: HLIZYXDQRAOIGT-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Cancer Research and Antiproliferative Activity

Quinoline derivatives, including those related to the specified compound, have shown significant promise in cancer research, particularly in the development of treatments targeting tubulin polymerization in cancer cells. Compounds such as 2-anilino-3-aroylquinolines have demonstrated remarkable antiproliferative activity against various human cancer cell lines, including lung and prostate cancer cells, by inhibiting tubulin polymerization and inducing apoptosis. These findings suggest that quinoline derivatives could serve as potential therapeutic agents in cancer treatment, with specific compounds showing high potency against cancer cells while arresting the cell cycle at critical phases leading to cell death (Srikanth et al., 2016).

Fluorophore Development for Biomedical Analysis

Another area of application is the development of novel fluorophores for biomedical analysis. Compounds such as 6-methoxy-4-quinolone have been identified as having strong fluorescence in a wide pH range of aqueous media, making them valuable for various analytical applications in biomedicine. Their stability against light and heat, along with the ability to show strong fluorescence across different pH levels, positions them as excellent candidates for fluorescent labeling reagents in the detection and analysis of biological samples (Hirano et al., 2004).

Antibacterial Agents

Research on quinoline derivatives has also extended into antibacterial applications. Studies have demonstrated that certain quinolone compounds exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibacterial agents. These findings underline the potential of quinoline derivatives in addressing resistant bacterial strains and developing new antibacterial therapies (Kuramoto et al., 2003).

Future Directions

Quinoline derivatives continue to be a focus of research due to their wide range of potential applications . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

[4-(2-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-6-2-4-8-18(16)23-19-14-5-1-3-7-17(14)22-13-15(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIZYXDQRAOIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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